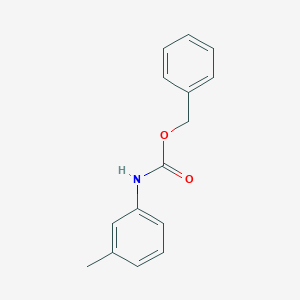

benzyl N-(3-methylphenyl)carbamate

説明

Benzyl N-(3-methylphenyl)carbamate is a carbamate derivative characterized by a benzyl group attached to the carbamate oxygen and a 3-methylphenyl moiety as the amine substituent. For instance, in prostate cancer research, derivatives with benzyl carbamate side chains, such as compound 6 (structurally analogous to benzyl N-(3-methylphenyl)carbamate), demonstrated antimetastatic effects against the PC-3M-CT+ cell line by inhibiting HIF-1 activation and tumor cell invasion . The benzyl group in the carbamate side chain enhances molecular interactions, as confirmed by HRMS and NMR analyses showing correlations between the methylene protons (δH 4.39) and the carbonyl carbon (δC 153.5) .

特性

CAS番号 |

108716-18-3 |

|---|---|

分子式 |

C15H15NO2 |

分子量 |

241.28 g/mol |

IUPAC名 |

benzyl N-(3-methylphenyl)carbamate |

InChI |

InChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)16-15(17)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |

InChIキー |

AJVROOATBDTSHI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |

正規SMILES |

CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |

同義語 |

Carbanilic acid, m-methyl-, benzyl ester (6CI) |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Carbamate Derivatives

Structural Features and Physicochemical Properties

The biological and physicochemical properties of carbamates are highly dependent on substituent groups. Below is a comparative table of benzyl N-(3-methylphenyl)carbamate and related compounds:

| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Structural Features |

|---|---|---|---|---|

| Benzyl N-(3-methylphenyl)carbamate | 3-methylphenyl, benzyl | Not reported | Not given | Benzyl carbamate with 3-methylphenyl group |

| 3d (Benzyl (3-benzyl-5-hydroxyphenyl)carbamate) | 3-benzyl-5-hydroxyphenyl, benzyl | 124–125 | 47 | Dual benzyl groups; phenolic hydroxyl |

| 3c (3,5-Dimethylphenyl carbamate) | 3,5-dimethylphenyl, benzyl | 136–138 | 20 | Steric hindrance from dimethyl groups |

| 3e (Methyl carbamate) | Methyl | 120–121 | 52 | Small alkyl group; lower molecular weight |

| 2b (4-Fluorobenzyl carbamate) | 4-fluorobenzyl | Not reported | Not given | Electron-withdrawing fluorine substituent |

Key Observations :

- Steric and Electronic Effects : The benzyl group in benzyl N-(3-methylphenyl)carbamate provides hydrophobic interactions, enhancing membrane permeability compared to smaller substituents like methyl (3e) .

- Melting Points : Bulky substituents (e.g., 3,5-dimethylphenyl in 3c) increase melting points due to crystallinity, whereas flexible groups (e.g., benzyl in 3d) lower melting points .

- Synthetic Efficiency : Benzyl-substituted carbamates (e.g., 3d) are synthesized in moderate yields (47%), while methyl derivatives (3e) achieve higher yields (52%) due to simpler reaction pathways .

Anticancer and Antimetastatic Effects

- In EGFR inhibition studies, benzyl carbamate derivatives (e.g., 2b) exhibited 20-fold higher activity than non-benzyl counterparts (2c). Fluorine substitution (2a) further enhanced potency, highlighting the role of electronic modulation .

Antitubercular Activity

Solubility and Pharmacokinetics

- Synthetic Challenges: Multi-substituted carbamates, such as benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate, face solubility issues due to structural complexity, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。